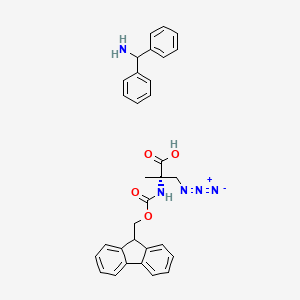

Fmoc-b-azido-a-Me-Ala-OH · BHA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

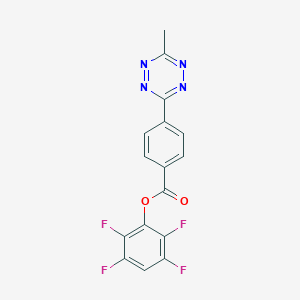

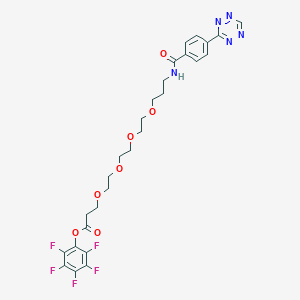

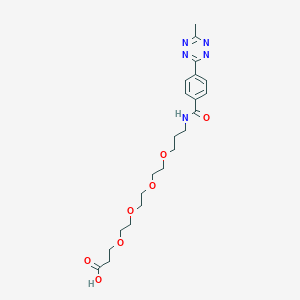

“Fmoc-b-azido-a-Me-Ala-OH · BHA” is a general N-terminal protected reagent used in the solid phase peptide synthesis . The azido group allows it to undergo copper-mediated click chemistry reactions . It can be used in the synthesis of α-N-acetylgalactosamine (α-GalNAc) linked antifreeze glycopeptides (AFGPs) .Molecular Structure Analysis

The empirical formula of “this compound” is C32H31N5O4 . The molecular weight is 549.63 g/mol .Chemical Reactions Analysis

“this compound” can undergo copper-mediated click chemistry reactions due to its azido group . This property makes it a valuable reagent in the synthesis of complex molecules.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 549.63 g/mol . The compound should be stored at temperatures below -15°C .Wissenschaftliche Forschungsanwendungen

Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, peptides, and other biomolecules. It has also been used in drug discovery and development, as well as in the study of enzyme kinetics and the development of new drugs. In addition, it has been used in the study of cell signaling pathways and the development of new therapeutic agents.

Wirkmechanismus

Target of Action

It’s known that the fmoc group is frequently used as a protecting group for amines . This suggests that the compound may interact with amines in biological systems.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially influence its bioavailability.

Action Environment

The compound “Fmoc-beta-azido-aib-oh bha oh” is recommended to be stored at temperatures below -15°C . This suggests that the compound’s action, efficacy, and stability could be influenced by temperature and other environmental factors.

Vorteile Und Einschränkungen Für Laborexperimente

The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in laboratory experiments has several advantages. It is a relatively inexpensive and easily accessible building block for peptide synthesis. It is also relatively stable, allowing for longer reaction times and higher yields. However, it has some limitations, such as the need for a specialized reagent and the potential for side reactions.

Zukünftige Richtungen

The use of Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA in scientific research is likely to continue to grow. Possible future directions include the development of new peptide-based drugs and therapeutic agents, as well as the study of the structure and function of proteins and other biomolecules. In addition, it could be used in the development of new diagnostic tools and the study of enzyme kinetics and drug metabolism. Finally, it could be used in the study of cell signaling pathways and the development of new therapeutic strategies.

Synthesemethoden

Fmoc-b-azido-a-Me-Ala-OH · BHA-a-Me-Ala-OH · BHA is synthesized by a process known as solid-phase peptide synthesis (SPPS). This involves the attachment of a protected amino acid to a resin bead, followed by the addition of a reagent to remove the protecting group and form a peptide bond. In the case of this compound-a-Me-Ala-OH · BHA, the protected amino acid is this compound-a-Me-Ala-OH, and the reagent is BHA. This process is repeated until the desired peptide is formed.

Eigenschaften

IUPAC Name |

(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFFMAXTTQMCNP-FYZYNONXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)